

A Comparative Guide to Stability-Indicating Assay Methods for Ivabradine

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Compound of Interest

Compound Name: *Ivabradine impurity 2*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated analytical methods for the stability-indicating assay of Ivabradine. The data presented is compiled from peer-reviewed scientific literature to assist in the selection and implementation of a suitable method for quality control and stability studies of Ivabradine in bulk and pharmaceutical dosage forms.

Comparative Analysis of Analytical Methods

The most prevalent analytical technique for a stability-indicating assay of Ivabradine is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). Various RP-HPLC methods have been developed and validated, offering a range of chromatographic conditions. Spectrophotometric methods have also been explored, providing a simpler and more cost-effective alternative, although potentially with lower specificity compared to HPLC.

RP-HPLC Method Comparison

The following table summarizes the key parameters of different RP-HPLC methods developed for the determination of Ivabradine.

Parameter	Method 1	Method 2	Method 3	Method 4
Column	Inertsil ODS-3V (250 x 4.6mm, 5µm)[1]	C18 (4.6mm x 2.5cm, 5µm)[2]	Denali C18 (150mm x 4.6mm, 5µm)[3]	SS Wakosil C18AR (250x4.6 mm, 5µm)[4]
Mobile Phase	Water: Acetonitrile (50:50 v/v)[1]	Acetonitrile: Buffer pH 2.0 (60:40)[2]	0.1% Orthophosphoric acid buffer: Acetonitrile (60:40 v/v)[3]	Methanol: 25mM Phosphate buffer pH 6.5 (60:40 v/v)[4]
Flow Rate	Not Specified	0.9 mL/min[2]	0.8 mL/min[3]	0.8 mL/min[4]
Detection Wavelength	286 nm[1]	275 nm[2]	260 nm[3]	285 nm[4]
Retention Time	~7 min[1]	2.931 min[2]	2.290 min[3]	6.55 ± 0.05 min[4]
Linearity Range	4.2 - 31.6 µg/mL[1]	20 - 80 ppm[2]	5 - 30 µg/mL[3]	30 - 210 µg/mL[4]
Correlation Coefficient (r ²)	≥ 0.999[1]	0.9991[2]	0.999[3]	0.9998[4]
LOD	0.06 µg/mL[1]	2.47 ppm[2]	Not Specified	Not Specified
LOQ	0.2 µg/mL[1]	7.48 ppm[2]	Not Specified	Not Specified
Accuracy (%) Recovery)	99.2 - 100.9%[1]	99.48% (mean) [2]	99.68 - 100.46% (mean)[3]	98.55 - 99.00% (mean)[4]
Precision (%RSD)	< 2.0%[1]	< 2%[2]	Not Specified	< 2%[4]

Forced Degradation Studies Summary

Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method. Ivabradine has been subjected to various stress conditions as per ICH guidelines.

Stress Condition	Reagent/Condition	Observation	Reference
Acid Hydrolysis	2M HCl, 80°C, 24h	Degradation observed	[5]
Base Hydrolysis	1M NaOH, 80°C, 24h	Degradation observed	[5]
Oxidative Degradation	3%, 7.5%, 15% H ₂ O ₂ , 80°C, 24h	Degradation observed	[5]
Thermal Degradation	80°C, 24h	Degradation observed	[5]
Photolytic Degradation	500 W/m ²	Degradation observed	[6]

It has been noted that Ivabradine is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic conditions.[1][5] The developed HPLC methods were able to separate the degradation products from the parent drug peak, confirming their stability-indicating capability.

Experimental Protocols

Below are detailed methodologies for a representative stability-indicating RP-HPLC method for Ivabradine.

Preparation of Standard Stock Solution

Accurately weigh 10 mg of Ivabradine working standard and transfer it into a 10 mL volumetric flask. Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) and make up the volume to obtain a concentration of 1000 µg/mL.[7]

Preparation of Sample Solution (Tablets)

Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of Ivabradine into a 10 mL volumetric flask. Add a suitable diluent, sonicate for 15-20 minutes to ensure complete dissolution of the drug, and then make up the volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[1]

Chromatographic Conditions

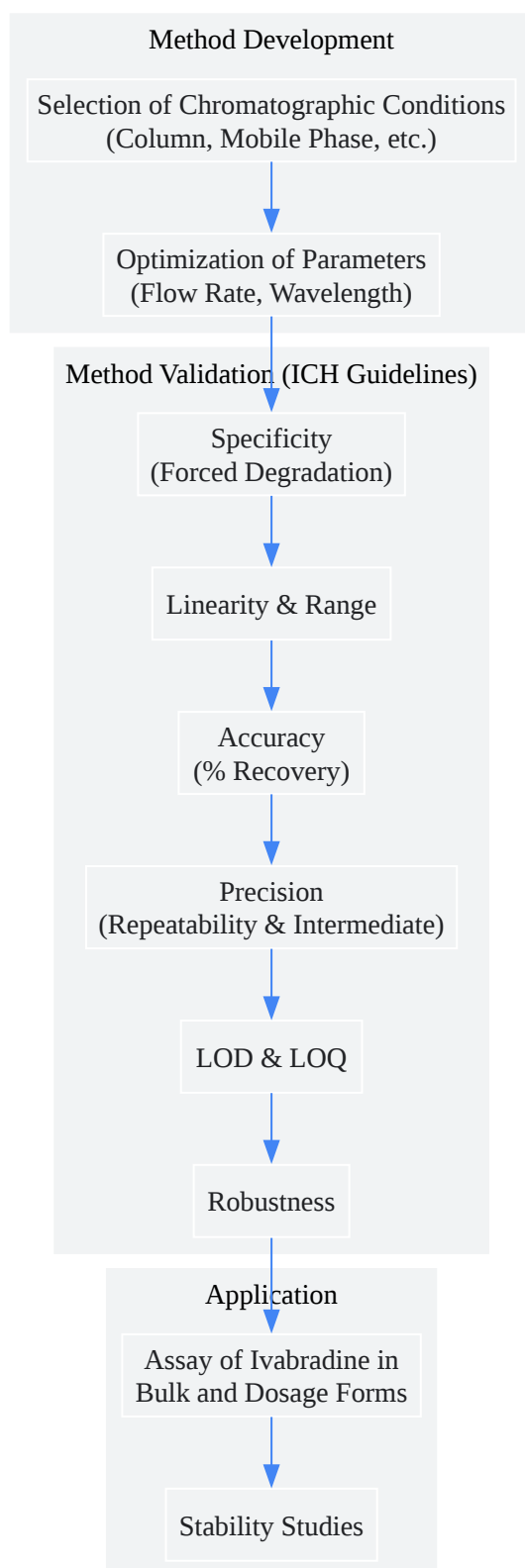
- Instrument: High-Performance Liquid Chromatograph with a UV detector.
- Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 μ m).[\[1\]](#)
- Mobile Phase: A filtered and degassed mixture of Water and Acetonitrile (50:50 v/v).[\[1\]](#)
- Flow Rate: 1.0 mL/min (A typical flow rate, specific value may vary).
- Detection Wavelength: 286 nm.[\[1\]](#)
- Injection Volume: 20 μ L.
- Column Temperature: Ambient.

Validation Parameters

The method should be validated according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Visualizations

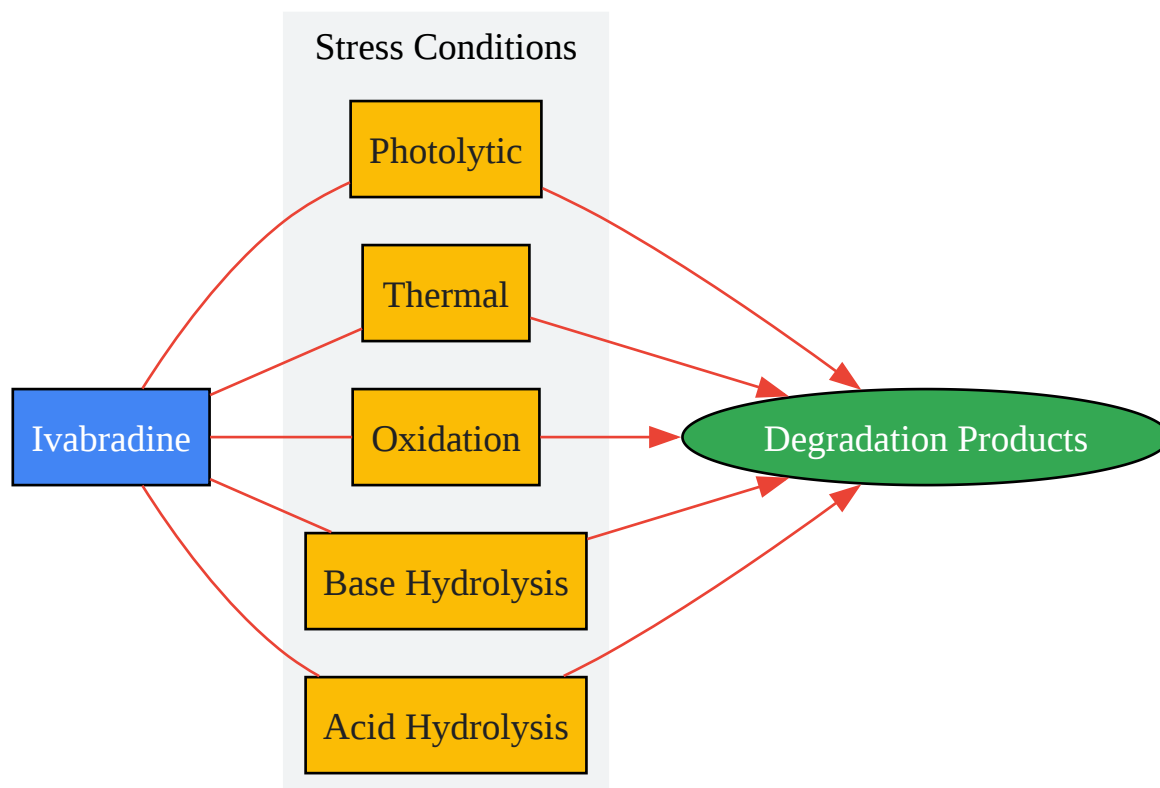
Experimental Workflow for Stability-Indicating Assay Validation



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Caption: Workflow for the development and validation of a stability-indicating assay.

Degradation Pathways of Ivabradine



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Caption: Ivabradine degradation under various stress conditions.

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